(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane)
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Overview
Description
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) is a chemical compound that features a naphthalene backbone with two di-tert-butylphosphane groups attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) typically involves the reaction of naphthalene-1,2-diyl dichloride with di-tert-butylphosphane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphane groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides and substituted naphthalene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates to metal centers, facilitating various chemical transformations. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylphosphine: A simpler phosphine compound with similar reactivity but lacking the naphthalene backbone.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another phosphine compound with a binaphthalene backbone, used in asymmetric catalysis.
Uniqueness
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) is unique due to its combination of a naphthalene backbone and di-tert-butylphosphane groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles.
Properties
CAS No. |
658705-49-8 |
---|---|
Molecular Formula |
C26H42P2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
ditert-butyl-(1-ditert-butylphosphanylnaphthalen-2-yl)phosphane |
InChI |
InChI=1S/C26H42P2/c1-23(2,3)27(24(4,5)6)21-18-17-19-15-13-14-16-20(19)22(21)28(25(7,8)9)26(10,11)12/h13-18H,1-12H3 |
InChI Key |
BSKMAEQXQDMGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)P(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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